molecular formula C15H16ClNO2 B3033428 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1021007-28-2

4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol

Cat. No. B3033428
M. Wt: 277.74 g/mol
InChI Key: PSZFLXSCUWPMJI-UHFFFAOYSA-N
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Description

The compound "4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol" is a chlorinated derivative of 4-methoxyphenol, which is a model of metabolites of chlorophenolic compounds. These types of compounds are of interest due to their potential biological activities, including antimicrobial and antidiabetic properties, as well as their interactions with DNA, which may indicate potential as anticancer agents .

Synthesis Analysis

The synthesis of chlorinated 4-methoxyphenols, which are structurally related to the compound , involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry . Similarly, the synthesis of various 4-aminophenol derivatives, including those with chloro groups, is achieved through condensation reactions, as demonstrated by the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, has been investigated using X-ray diffraction and spectral methods like IR, NMR, and UV-Vis spectrometry. Density functional theory (DFT) calculations are also employed to predict the structural geometry, vibration frequencies, and chemical shifts, which are then compared with experimental data .

Chemical Reactions Analysis

The reactivity of chlorinated 4-methoxyphenols can be inferred from studies on similar compounds. For instance, the interaction of Schiff bases with DNA has been explored, indicating that these compounds can bind to DNA via non-covalent interactions, which may include electrostatic and intercalative binding . Additionally, the antioxidant properties of these compounds are evaluated using methods like the DPPH radical method, which assesses their ability to act as free radical scavengers .

Physical and Chemical Properties Analysis

The physical properties of related Schiff base compounds, such as melting points and solubility, are characterized through various methods, including FTIR, GC-MS, and H-NMR. These compounds typically exhibit specific spectral features, such as the imine group absorption, and have been found to be slightly soluble in water and completely soluble in NaOH . The chemical properties, such as antioxidant activity, are quantified using assays like the DPPH method, which provides information on the compound's efficacy as an antioxidant .

properties

IUPAC Name

4-chloro-2-[[(2-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFLXSCUWPMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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